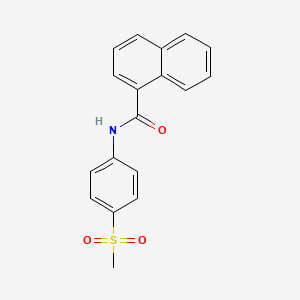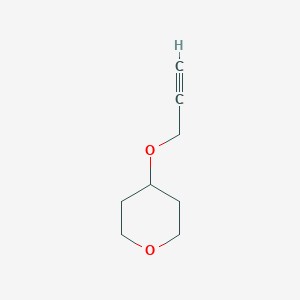![molecular formula C10H9N3O B2493276 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one CAS No. 612064-76-3](/img/structure/B2493276.png)
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its fused bicyclic structure, which includes a pyrazole ring and a quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzamide with hydrazine derivatives, followed by cyclization to form the pyrazoloquinazoline core. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
科学的研究の応用
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for cancer and other diseases due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The pathways involved often include the modulation of signaling cascades that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with a similar bicyclic structure but without the pyrazole ring.
Quinoxaline: Another diazanaphthalene with a different arrangement of nitrogen atoms.
Cinnoline: A benzodiazine isomer with distinct chemical properties.
Uniqueness
8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one is unique due to its fused pyrazole and quinazoline rings, which confer specific chemical and biological properties not found in other similar compounds. This unique structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
IUPAC Name |
8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-9-3-1-2-8-7(9)6-11-10-4-5-12-13(8)10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQKQLTGHGAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=CC=NN23)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![3-fluoro-4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)


![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![Methyl 2-{2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493209.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2493212.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
